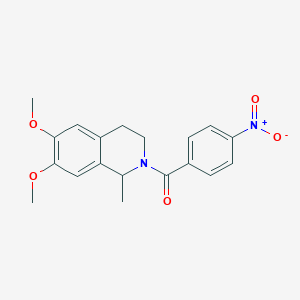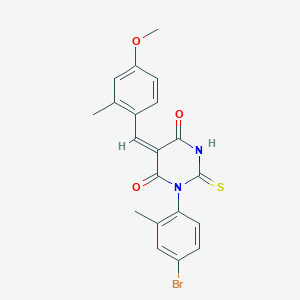![molecular formula C24H28N4O3 B5169351 N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5169351.png)
N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, also known as NPB, is a compound that has attracted significant attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. The compound has also been shown to inhibit the activity of the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the inhibition of cancer cell growth, and the protection of neurons from damage. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide for lab experiments is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. The compound is also relatively stable and can be synthesized in large quantities, which makes it suitable for in vitro and in vivo studies. However, one limitation of N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is its lack of selectivity, as it can interact with multiple signaling pathways in the body.
Zukünftige Richtungen
There are several future directions for research on N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, including the investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. The compound could also be studied further for its potential use in the treatment of cancer, as well as its effects on other signaling pathways in the body. Additionally, the development of more selective analogs of N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide could help to improve its therapeutic potential and reduce side effects.
Conclusion:
In conclusion, N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a compound that has shown promise for its potential therapeutic applications in the treatment of neurological disorders and cancer. The compound has been shown to have neuroprotective effects, inhibit cancer cell growth, and modulate multiple signaling pathways in the body. While there are limitations to its use, such as its lack of selectivity, future research on N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide could lead to the development of more effective treatments for these conditions.
Synthesemethoden
N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzyl chloride with piperidine, followed by the reaction of the resulting compound with 1H-pyrazole-5-carboxylic acid. The final step involves the reaction of the resulting compound with benzoyl chloride. The synthesis of N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been optimized to improve yields and purity, and the compound can be obtained in sufficient quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. The compound has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain. N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-21-14-18(15-22(16-21)31-2)17-27-12-9-20(10-13-27)28-23(8-11-25-28)26-24(29)19-6-4-3-5-7-19/h3-8,11,14-16,20H,9-10,12-13,17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYRGEGVOORBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5169299.png)
![ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5169301.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3,4-difluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5169308.png)
![7-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5169318.png)
![[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile](/img/structure/B5169333.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5169350.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5169355.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)